molecular formula C15H11IO3 B12890350 3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one CAS No. 63263-07-0

3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one

Cat. No.: B12890350
CAS No.: 63263-07-0
M. Wt: 366.15 g/mol
InChI Key: XXFFFUDYBBIFNZ-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is an organic compound that features a unique structure combining an iodophenyl group with a methoxyisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one typically involves the reaction of 4-iodophenyl derivatives with methoxyisobenzofuran intermediates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the iodophenyl and methoxyisobenzofuran groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group or other reduced forms.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.

Scientific Research Applications

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the methoxyisobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl derivatives: Compounds like 4-iodophenol and 4-iodobenzoic acid share the iodophenyl group but differ in their overall structure and properties.

    Methoxyisobenzofuran derivatives: Compounds such as methoxyisobenzofuran-1(3H)-one have similar core structures but lack the iodophenyl group.

Uniqueness

3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is unique due to the combination of the iodophenyl and methoxyisobenzofuran groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .

Properties

CAS No.

63263-07-0

Molecular Formula

C15H11IO3

Molecular Weight

366.15 g/mol

IUPAC Name

3-(4-iodophenyl)-3-methoxy-2-benzofuran-1-one

InChI

InChI=1S/C15H11IO3/c1-18-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3

InChI Key

XXFFFUDYBBIFNZ-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)I

Origin of Product

United States

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